3-(dimethoxymethyl)pyrrolidine
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Overview
Description
3-(dimethoxymethyl)pyrrolidine is an organic compound with the molecular formula C7H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a dimethoxymethyl group attached to the third carbon of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethoxymethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions. This reaction leads to the formation of the dimethoxymethyl group on the pyrrolidine ring. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and automated processes can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(dimethoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dimethoxymethyl group to a hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted pyrrolidine derivatives .
Scientific Research Applications
3-(dimethoxymethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(dimethoxymethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, lacking the dimethoxymethyl group.
3-methylpyrrolidine: A derivative with a methyl group at the third position.
3-hydroxymethylpyrrolidine: A derivative with a hydroxymethyl group at the third position
Uniqueness
3-(dimethoxymethyl)pyrrolidine is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for modification, making it a valuable intermediate in organic synthesis and drug development .
Properties
CAS No. |
2229188-24-1 |
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Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-(dimethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C7H15NO2/c1-9-7(10-2)6-3-4-8-5-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
JATMSAFLPMTFFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCNC1)OC |
Purity |
95 |
Origin of Product |
United States |
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